molecular formula C18H27N5O2 B1203894 2-[4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid

2-[4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid

Cat. No.: B1203894
M. Wt: 345.4 g/mol
InChI Key: QGEGSJUSWLLZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GR 144053 involves the preparation of 4-[4-[4-(aminoiminomethyl)phenyl]-1-piperazinyl]-1-piperidineacetic acid trihydrochloride hydrate. The compound is typically synthesized through a series of organic reactions involving piperazine and piperidine derivatives .

Industrial Production Methods: Industrial production methods for GR 144053 are not extensively documented in the public domain. it is known that the compound is supplied as a solid and is soluble in dimethyl sulfoxide at approximately 23 mg/mL .

Chemical Reactions Analysis

Types of Reactions: GR 144053 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Substitution reactions are common, especially involving the piperazine and piperidine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Comparison with Similar Compounds

    Eptifibatide: Another glycoprotein IIb/IIIa inhibitor with similar antithrombotic properties.

    Tirofiban: A non-peptide glycoprotein IIb/IIIa inhibitor used in the treatment of acute coronary syndrome.

Uniqueness: GR 144053 is unique due to its high potency and selectivity as a non-peptide antagonist of the glycoprotein IIb/IIIa receptor . Its ability to act as a mimetic of the peptide RGD-sequence sets it apart from other similar compounds .

Properties

Molecular Formula

C18H27N5O2

Molecular Weight

345.4 g/mol

IUPAC Name

2-[4-[4-(4-carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid

InChI

InChI=1S/C18H27N5O2/c19-18(20)14-1-3-15(4-2-14)22-9-11-23(12-10-22)16-5-7-21(8-6-16)13-17(24)25/h1-4,16H,5-13H2,(H3,19,20)(H,24,25)

InChI Key

QGEGSJUSWLLZLH-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=C(C=C3)C(=N)N)CC(=O)O

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=C(C=C3)C(=N)N)CC(=O)O

Synonyms

4-(4-(4-(aminoiminomethyl)phenyl)-1-piperazinyl)-piperidineacetic acid
4-(4-(4-(aminoiminomethyl)phenyl)-1-piperazinyl)-piperidineacetic acid hydrochloride trihydrate
GR 144053
GR-144053
GR144053
GR144053F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid
Reactant of Route 3
Reactant of Route 3
2-[4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid
Reactant of Route 4
2-[4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid
Reactant of Route 5
Reactant of Route 5
2-[4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid
Reactant of Route 6
2-[4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.